Product packaging for 2-(Acetylamino)-2-deoxy-talose(Cat. No.:)

2-(Acetylamino)-2-deoxy-talose

Cat. No.: B13965777
M. Wt: 221.21 g/mol
InChI Key: MBLBDJOUHNCFQT-XUTVFYLZSA-N
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Description

Contextualization within Amino Sugar Chemistry and Glycobiology Research

Amino sugars are a fundamental class of organic compounds where a hydroxyl group of a sugar molecule is replaced by an amino group. wikipedia.org 2-(Acetylamino)-2-deoxy-talose belongs to this family and is specifically an N-acetylated derivative of the monosaccharide talose. evitachem.com Its structure is characterized by an acetamido group at the C-2 position. evitachem.com

In the broader context of glycobiology, the study of the structure, synthesis, and biology of sugars, this compound is significant. medchemexpress.com Glycobiology research delves into how these sugar molecules, or glycans, are involved in a wide array of biological processes, from cell recognition to immune responses. The specific structure of this compound, particularly its stereochemistry, dictates its interactions with enzymes and other biomolecules, making it a key area of investigation.

Significance as a Modified Monosaccharide in Biochemical Systems

Research has highlighted its role as a substrate for various enzymes, including glycosidases and glycosyltransferases. evitachem.com For instance, it can act as a noncompetitive inhibitor of glycosidases, enzymes that break down complex carbohydrates. biosynth.com This inhibitory action can modulate carbohydrate metabolism and is a key reason for its investigation in biochemical assays. evitachem.combiosynth.com Furthermore, its phosphorylated form has been explored for its potential therapeutic applications. evitachem.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound spans several research trajectories. A primary focus has been on its synthesis, both chemical and enzymatic. nih.govcdnsciencepub.comcdnsciencepub.com Researchers have developed various methods to produce this compound, often starting from more common sugars like D-lyxose. evitachem.comcdnsciencepub.comcdnsciencepub.com These synthetic pathways are crucial for obtaining sufficient quantities of the compound for further study.

Another significant area of research is its role in bacterial cell wall biosynthesis. nih.govportlandpress.com Certain bacteria utilize pathways involving derivatives of this compound to construct their protective outer layers. nih.govportlandpress.comnih.gov For example, UDP-2-acetamido-2,6-dideoxy-L-talose is a substrate for enzymes involved in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in some bacterial strains. nih.govportlandpress.com Understanding these pathways is critical for developing new antimicrobial agents.

Moreover, the stereochemical relationship of this compound with other amino sugars, such as N-acetyl-D-galactosamine and N-acetyl-D-glucosamine, is of great interest. evitachem.com As an epimer of N-acetyl-D-galactosamine, differing only in the configuration at the C-4 position, comparative studies of these molecules help to elucidate the structure-function relationships of carbohydrates in biological systems. evitachem.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS Number 282727-46-2
Synonyms N-Acetyl-D-talosamine, TalNAc
Epimeric Relationship C-4 epimer of N-acetyl-D-galactosamine
Data sourced from PubChem and other chemical databases. evitachem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO6 B13965777 2-(Acetylamino)-2-deoxy-talose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1

InChI Key

MBLBDJOUHNCFQT-XUTVFYLZSA-N

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Stereocontrolled Synthetic Methodologies

Stereocontrolled synthesis is essential for producing 2-(Acetylamino)-2-deoxy-talose with the correct configuration. Methodologies often begin with readily available sugar precursors and involve multi-step transformations to introduce the acetamido group at the C-2 position with the desired talo-configuration.

Common precursors for the synthesis of this compound include D-lyxose and D-galactal.

D-lyxose: A well-established method involves the treatment of D-lyxose with nitromethane (B149229) in the presence of a base like sodium methoxide (B1231860). evitachem.comcdnsciencepub.com This reaction forms 1-deoxy-1-nitro-D-galactitol, which serves as a key intermediate for further transformations into the target molecule. evitachem.comcdnsciencepub.comresearchgate.net Other historical methods starting from D-lyxose have utilized aniline (B41778) and hydrogen cyanide, followed by reduction. cdnsciencepub.com

D-galactal: An alternative approach utilizes tri-O-acetyl-D-galactal as the starting material. cdnsciencepub.comresearchgate.net This method involves the addition of nitrosyl chloride across the double bond of the glycal. cdnsciencepub.comresearchgate.net The resulting adduct is then converted into an acetylated 2-oximinohexose derivative, which can be reduced to yield a mixture of 2-amino-2-deoxyhexoses, including the D-talo isomer. cdnsciencepub.comresearchgate.net

The synthesis of this compound from precursors like D-lyxose is a multi-step process that provides the desired product in good yield. cdnsciencepub.com

A representative synthetic route starting from D-lyxose can be summarized in the following steps:

Nitromethane Condensation: D-lyxose is reacted with nitromethane using sodium methoxide as a base. This leads to the formation of 1-deoxy-1-nitro-D-galactitol. evitachem.comcdnsciencepub.com

Acetylation and Ammonolysis: The nitrohexitol is acetylated to produce 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol. cdnsciencepub.com This acetylated intermediate is then treated with a saturated methanolic ammonia (B1221849) solution. This step is crucial as it yields an epimeric mixture of 2-acetamido-1,2-dideoxy-1-nitrohexitols, namely 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol. cdnsciencepub.comresearchgate.net

Modified Nef Reaction: The mixture of 2-acetamido-1,2-dideoxy-1-nitrohexitols undergoes a modified Nef reaction to convert the nitromethyl group into an aldehyde, yielding 2-acetamido-2-deoxy-D-talose and its C-2 epimer, 2-acetamido-2-deoxy-D-galactose. cdnsciencepub.comevitachem.comcdnsciencepub.com

Hydrolysis (optional): If the free aminosugar is desired, the N-acetyl group can be hydrolyzed with hydrochloric acid to afford 2-amino-2-deoxy-D-talose hydrochloride. cdnsciencepub.comcdnsciencepub.com

The synthesis starting from tri-O-acetyl-D-galactal follows a different mechanistic pathway involving the addition of nitrosyl chloride, formation of a 2-oximino derivative, and subsequent reduction of the oxime to an amino group. cdnsciencepub.comresearchgate.net

Several key chemical transformations and intermediates are central to the synthesis of this compound.

Modified Nef Reaction: This reaction is a critical step in the synthesis from D-lyxose. cdnsciencepub.comcdnsciencepub.com It converts the nitro group of the intermediate 2-acetamido-1,2-dideoxy-1-nitro-D-talitol into a carbonyl group, thus forming the final aldose structure of 2-acetamido-2-deoxy-D-talose. evitachem.comcdnsciencepub.comresearchgate.net The conditions for the Nef reaction are typically mild to avoid degradation of the sugar product. cdnsciencepub.com During this process, some hydrolysis of the N-acetyl group can occur, which may necessitate a re-acetylation step using aqueous acetic anhydride (B1165640) to ensure the final product is the N-acetyl derivative. cdnsciencepub.com

Key Intermediates:

1-Deoxy-1-nitro-D-galactitol: Formed from the initial condensation of D-lyxose and nitromethane. cdnsciencepub.com

2-Acetamido-1,2-dideoxy-1-nitro-D-talitol: This is a crucial intermediate generated after the ammonolysis of the acetylated nitrohexitol. evitachem.comcdnsciencepub.com It possesses the required talo-configuration at C-2, which is carried through to the final product.

Synthesis StepStarting MaterialKey ReagentsIntermediate/Product
Nitromethane CondensationD-lyxoseNitromethane, Sodium methoxide1-Deoxy-1-nitro-D-galactitol
Acetylation & Ammonolysis1-Deoxy-1-nitro-D-galactitolAcetic anhydride, Methanolic ammonia2-Acetamido-1,2-dideoxy-1-nitro-D-talitol
Modified Nef Reaction2-Acetamido-1,2-dideoxy-1-nitro-D-talitolBase, Acid2-Acetamido-2-deoxy-D-talose

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is an active area of research, aiming to produce compounds with modified biological activities or to serve as probes in biochemical studies.

Phosphorylation is a common modification of sugars. This compound can be phosphorylated at the C-6 position to yield N-acetyl-D-talopyranose-6-phosphate. evitachem.com The synthesis of phosphorylated derivatives of 2-acetamido-2-deoxy-D-hexoses has been a subject of study to understand their roles in metabolic pathways. ualberta.ca

Deoxygenated analogues of amino sugars are synthesized to investigate the importance of specific hydroxyl groups for biological function.

6-Deoxy-L-hexoses: The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, including the L-talo configured derivative (pneumosamine), has been studied in bacteria. nih.govportlandpress.com These pathways often start from UDP-D-N-acetylglucosamine. nih.govportlandpress.com For instance, UDP-2-acetamido-2,6-dideoxy-L-talose has been identified as a substrate in these biosynthetic routes. nih.gov

4-Deoxy Analogues: The synthesis of 4-deoxy analogues of related amino sugars like 2-acetamido-2-deoxy-D-glucose has been reported. nih.govresearchgate.net These syntheses often involve protecting group strategies to selectively expose the hydroxyl group at C-4 for deoxygenation, for example, via a Barton-McCombie reaction. researchgate.net While not specifically for the talose isomer, these methods demonstrate general strategies applicable to the synthesis of deoxygenated sugars.

Derivative TypeExample CompoundSynthetic Precursor
PhosphorylatedN-acetyl-D-talopyranose-6-phosphateThis compound
DeoxygenatedUDP-2-acetamido-2,6-dideoxy-L-taloseUDP-D-N-acetylglucosamine

Glycosidic Linkage Formation and Oligosaccharide Synthesis

The formation of glycosidic linkages is a cornerstone of oligosaccharide synthesis, and this compound can serve as both a glycosyl donor and acceptor in these reactions. evitachem.com The stereoselective construction of these linkages is a primary challenge, with the outcome often dependent on the protecting groups, activating agents, and reaction conditions.

One notable approach involves the use of a mixed activating system, such as ytterbium(III) triflate (Yb(OTf)₃) and a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂), to promote the glycosidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl acetate. clockss.org This system has been shown to be effective even with less reactive glycosyl acetates, yielding a mixture of α and β glycosides. clockss.org Interestingly, when aryl alcohols are used as acceptors in this system, the reaction proceeds with high stereoselectivity, affording only the aryl α-glycosides. clockss.org

Another strategy for the synthesis of 2-amino-2-deoxyhexoses, including D-talosamine, involves the addition of nitrosyl chloride to an acetylated glycal, such as tri-O-acetyl-D-galactal. cdnsciencepub.com The resulting adduct is then converted to an acetylated derivative of the 2-oximinohexose, which is subsequently reduced to the amine. cdnsciencepub.com This method provides a pathway to various 2-amino-2-deoxy sugars, which are precursors to their N-acetylated counterparts.

The synthesis of C-glycosides, where the anomeric carbon is linked to the aglycone via a carbon-carbon bond, represents a significant variation in glycosidic linkage formation. A C-disaccharide analogue of N-acetyl-D-talosamine, specifically the α-C(1→3)-mannopyranoside of N-acetyl-D-talosamine, has been synthesized. acs.org This synthesis involved a series of complex transformations, including a radical C-glycosidation, ozonolysis, and displacement of a bromide with an azide (B81097) via an SN2 mechanism. acs.org

The table below summarizes key aspects of different glycosidic linkage formation strategies involving 2-amino-2-deoxy sugars.

Glycosyl Donor/PrecursorAcceptorActivating System/Key ReagentsProduct TypeStereoselectivityReference
2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl acetatePhenethyl alcoholYb(OTf)₃ - BF₃·OEt₂O-glycosideα/β mixture clockss.org
2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl acetateAryl alcoholsYb(OTf)₃ - BF₃·OEt₂O-glycosideα-selective clockss.org
Tri-O-acetyl-D-galactal-Nitrosyl chloride, then reduction2-amino-2-deoxy-D-talose- cdnsciencepub.com
(-)-4 (lactone) and 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide-Radical C-glycosidationC-glycoside- acs.org

N-Substituted Analogues

The synthesis of N-substituted analogues of this compound is an area of interest for developing compounds with modified biological activities. These modifications often involve the replacement of the N-acetyl group with other functionalities.

Research has been conducted on the synthesis of various 1-N-substituted derivatives of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, which serve as models for similar modifications on other amino sugars. nih.gov These derivatives include haloacetyl, glycyl, (dimethyl)amino-acetyl, azidoacetyl, trifluoroacetyl, and trifluoromethylsulfonyl groups. nih.gov The synthesis of such analogues often starts from the corresponding 2-amino-2-deoxy sugar, which can be prepared through methods like the reduction of 2-oximino derivatives. researchgate.net

For instance, 2-acetamido-1,2-dideoxy-1-nitro-D-talitol can be converted to 2-acetamido-2-deoxy-D-talose via a modified Nef reaction. researchgate.net Subsequent hydrolysis with hydrochloric acid yields 2-amino-2-deoxy-D-talose hydrochloride, which can then be used as a starting material for introducing various N-substituents. researchgate.net

The synthesis of 4-deoxy analogues of N-acetylated amino sugars has also been explored to investigate their effects on glycoconjugate biosynthesis. nih.gov These syntheses highlight the importance of the C-6 substituent for biological activity. nih.gov

The following table provides examples of N-substituted analogues and the synthetic approaches used.

Starting MaterialKey Reagents/ReactionN-SubstituentResulting Analogue ClassReference
2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosylamineHaloacetyl halides, etc.Haloacetyl, glycyl, etc.1-N-substituted 2-acetamido-2-deoxy-β-D-glucopyranosylamines nih.gov
2-acetamido-1,2-dideoxy-1-nitro-D-talitolModified Nef reaction, then HCl-2-amino-2-deoxy-D-talose hydrochloride researchgate.net
Tri-O-acetyl-D-galactalNitrosyl chloride, reduction-2-amino-2-deoxy-D-talose researchgate.net

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex carbohydrates. This approach is particularly valuable for the synthesis of oligosaccharides and their derivatives, where regioselectivity and stereoselectivity are crucial.

While specific chemoenzymatic syntheses focusing solely on this compound are not extensively documented in the provided results, the principles can be inferred from related studies. For instance, the chemoenzymatic synthesis of UDP-(2-deoxy-2-fluoro)-galactose, an analogue of a key glycosyl donor, highlights the potential of this strategy. nih.gov This method demonstrates the use of enzymes to create modified sugar nucleotides that can act as inhibitors or probes for glycosyltransferases. nih.gov

Enzymes such as glycosidases and glycosyltransferases are central to chemoenzymatic synthesis. nih.gov Glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form new linkages. sci-hub.se Glycosyltransferases, on the other hand, catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor with high specificity. nih.gov

A significant development in chemoenzymatic synthesis is the creation of "glycosynthases," which are engineered glycosidases that can synthesize oligosaccharides without the risk of product hydrolysis. nih.gov These powerful biocatalysts have been used to modify glycopeptides and neoglycoproteins. nih.gov

The synthesis of N-acetyllactosamine (LacNAc), a disaccharide containing N-acetylglucosamine, has been extensively studied using chemoenzymatic methods. sci-hub.sedtu.dk These studies often employ β-galactosidases for the transglycosylation reaction between a galactose donor and an N-acetylglucosamine acceptor. sci-hub.se The optimization of reaction parameters such as substrate concentration, acceptor/donor ratio, and temperature is critical for achieving high yields and selectivity. dtu.dk

The following table illustrates the types of enzymes and reactions used in the chemoenzymatic synthesis of related glycoconjugates.

Enzyme ClassReaction TypeSubstratesProduct TypeKey AdvantageReference
GlycosyltransferaseGlycosyl transferActivated sugar donor, acceptorOligosaccharide, glycoconjugateHigh regio- and stereoselectivity nih.gov
GlycosidaseTransglycosylationGlycosyl donor, acceptorOligosaccharideReadily available enzymes sci-hub.se
GlycosynthaseGlycosyl transferActivated glycosyl fluoride, acceptorOligosaccharideNo product hydrolysis nih.gov
β-GalactosidaseTransglycosylationGalactose donor, N-acetylglucosamineN-acetyllactosamineUtilizes readily available substrates sci-hub.sedtu.dk

Biochemical Pathways and Metabolic Intermediacy

Role as a Precursor in Glycan Biosynthesis

2-(Acetylamino)-2-deoxy-talose, particularly in its activated nucleotide form, serves as a crucial intermediate in the biosynthesis of complex carbohydrates in various organisms, most notably in bacteria.

N-acetyl-D-talosamine is a component of bacterial surface polysaccharides, which are critical for bacterial survival and interaction with their environment. These structures include the O-antigen portion of lipopolysaccharides (LPS) and capsular polysaccharides (CPS).

In certain pathogenic bacteria, the activated L-isomeric form of the sugar, UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc), is a key intermediate in the synthesis of other sugar precursors required for building these surface glycans. ebi.ac.uk For instance, in Pseudomonas aeruginosa serotype O11, UDP-L-PneNAc is an intermediate in the pathway that produces UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc), a precursor for the O-antigen. ebi.ac.ukresearchgate.net Similarly, in Staphylococcus aureus type 5, the same pathway is essential for the synthesis of its capsular polysaccharide. researchgate.netresearchgate.net The enzymes involved in this transformation are highly conserved across different bacterial species, highlighting the importance of this pathway. ebi.ac.uk

Some bacterial O-antigens contain rare sugars, and the biosynthetic pathways to create them often involve epimerization and other modifications of common sugars. For example, 6-deoxy-L-talose has been identified in the O-antigens of some Providencia species. msu.ru While not identical, the presence of talose derivatives points to the existence of pathways capable of producing this sugar configuration for incorporation into complex polysaccharides.

For monosaccharides to be used in glycan synthesis, they must first be activated, typically by attachment to a nucleotide diphosphate (B83284) like uridine (B1682114) diphosphate (UDP). The key activated intermediate involving N-acetyl-talosamine is UDP-2-acetamido-2,6-dideoxy-L-talose, also known as UDP-L-PneNAc. ebi.ac.uk

This activated sugar is not typically formed directly from free N-acetyl-talosamine. Instead, it arises as an intermediate in a multi-step enzymatic pathway that starts with a more common precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). ebi.ac.ukresearchgate.net In bacteria such as P. aeruginosa and S. aureus, a series of enzymes, including homologs of WbjB, WbjC, and WbjD (or CapE, CapF, and CapG), catalyze the conversion of UDP-GlcNAc into UDP-L-PneNAc, which is then further converted to other activated sugars like UDP-L-FucNAc. ebi.ac.ukresearchgate.netebi.ac.uk

The biosynthetic pathway in P. aeruginosa involves the following key steps:

The enzyme WbjB (a homolog of CapE) acts on UDP-GlcNAc, catalyzing dehydration and epimerization reactions. ebi.ac.uk

The subsequent enzyme, WbjC (a homolog of CapF), performs further modifications, including epimerization and reduction, to produce the intermediate UDP-L-PneNAc. ebi.ac.ukebi.ac.uk

This intermediate, UDP-L-PneNAc, is then a substrate for the C-2 epimerase WbjD (a homolog of CapG), which converts it to UDP-L-FucNAc. ebi.ac.uk

Table 1: Key Enzymes in the Bacterial Biosynthesis of UDP-L-FucNAc via a UDP-L-PneNAc Intermediate

Enzyme (P. aeruginosa) Enzyme (S. aureus) Function Substrate Product
WbjB CapE Bifunctional: C-4, C-6 dehydration & C-5 epimerization UDP-GlcNAc UDP-4-keto-6-deoxy-AltNAc intermediate
WbjC CapF Bifunctional: C-3 epimerization & C-4 reduction WbjB product UDP-L-PneNAc
WbjD CapG C-2 Epimerization UDP-L-PneNAc UDP-L-FucNAc

Metabolic Transformations and Fate (cellular context, non-clinical)

Within the cell, this compound can undergo several metabolic transformations that integrate it into cellular carbohydrate pools.

Like many other monosaccharides, N-acetyl-D-talosamine can be phosphorylated. Research indicates that the compound can undergo phosphorylation at the C-6 position to generate N-acetyl-D-talosamine-6-phosphate. evitachem.com This phosphorylation is a critical step, as phosphorylated sugars are often intermediates that are committed to metabolic pathways and are prevented from leaving the cell. This phosphorylated form can then potentially enter various pathways for the synthesis of other essential molecules. evitachem.com

Epimerization, the change in stereochemistry at a single chiral center, is a common reaction in carbohydrate metabolism that allows for the interconversion of different sugars. N-acetyl-D-talosamine is the C-4 epimer of N-acetyl-D-galactosamine (GalNAc) and the C-2 epimer of N-acetyl-D-mannosamine (ManNAc).

Enzymatic pathways exist that catalyze these interconversions, often at the level of the activated nucleotide sugars.

C-2 Epimerization : The enzyme CapG from Staphylococcus aureus is a UDP-N-acetyl-D-talosamine 2-epimerase. rcsb.org It catalyzes the reversible conversion of UDP-N-acetyl-D-talosamine (UDP-TalNAc) to UDP-N-acetyl-D-fucosamine (UDP-FucNAc). rcsb.org Similarly, the enzyme WbjD in Pseudomonas aeruginosa converts the L-form intermediate, UDP-L-PneNAc, into UDP-L-FucNAc through a C-2 epimerization. ebi.ac.uk

C-4 Epimerization : While direct epimerization of free N-acetyl-D-talosamine to N-acetyl-D-galactosamine is less commonly described, enzymes known as 4-epimerases are widespread. For example, UDP-glucose 4-epimerase can interconvert UDP-glucose and UDP-galactose, and some of these enzymes also act on acetylated amino sugars, interconverting UDP-GlcNAc and UDP-GalNAc. uniprot.orgnih.govwikipedia.org The existence of such enzymes suggests a potential for the metabolic interconversion between talosamine and galactosamine derivatives at the nucleotide sugar level.

Integration into Cellular Glycoconjugate Pathways (non-human clinical)

The primary way this compound is integrated into cellular glycoconjugates is through its conversion to an activated nucleotide sugar, which then serves as a donor for glycosyltransferases. evitachem.com These enzymes transfer the sugar moiety to an acceptor molecule, which can be a growing polysaccharide chain, a lipid, or a protein.

In bacteria, the pathway leading from UDP-GlcNAc through the UDP-L-PneNAc intermediate is a clear example of this integration. ebi.ac.uk The final products of these pathways, such as UDP-L-FucNAc, are used by specific glycosyltransferases to build the repeating units of O-antigens and capsular polysaccharides. researchgate.netresearchgate.net These glycoconjugates are then transported to the bacterial cell surface, where they play vital roles in structural integrity, adhesion, and evasion of host immune responses. ebi.ac.uk The entire process is a highly regulated part of the biosynthesis of the bacterial cell envelope. frontiersin.org

Enzymatic Interactions and Molecular Mechanisms

Substrate Recognition and Specificity of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a sugar nucleotide, to an acceptor molecule, forming a glycosidic bond. pnas.org These enzymes are known for their high degree of specificity for both the donor and acceptor substrates, which is crucial for the precise synthesis of complex carbohydrate structures. sigmaaldrich.comnih.gov

The recognition of acceptor substrates by glycosyltransferases is a highly specific process that can be influenced by the stereochemistry of the sugar molecule. nih.gov For instance, the C-2 epimer of a C-disaccharide of N-acetyl-d-talosamine was found to be inactive as an inhibitor for human α-1,3-fucosyltransferase VI, whereas its N-acetylgalactosamine counterpart demonstrated inhibitory activity. acs.orgresearchgate.netnih.gov This highlights the importance of the specific configuration at the C-2 position for recognition by this particular glycosyltransferase.

While glycosyltransferases are generally specific, some have shown a degree of tolerance for variations in the sugar component of the nucleotide donor. sigmaaldrich.com For example, certain glycosyltransferases can utilize GDP-talose as a donor substrate, indicating some flexibility in substrate recognition. escholarship.org The ability of 2-(Acetylamino)-2-deoxy-talose to act as a glycosyl donor or acceptor in glycosylation reactions is fundamental to its role in the formation of glycosidic bonds. evitachem.com

Enzymatic Hydrolysis by Glycosidases

Glycosidases, also known as glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds, breaking down complex carbohydrates into smaller sugar units. evitachem.comwikipedia.org 2-(Acetylamino)-2-deoxy-D-talopyranose can function as a substrate for certain glycosidases, undergoing enzymatic hydrolysis to release monosaccharides. evitachem.com This process is a key aspect of carbohydrate metabolism, enabling the breakdown of glycoconjugates. biosynth.com

The enzymatic degradation of chitin, a polymer of β-1,4-linked N-acetylglucosamine, involves a complex of enzymes, including β-N-acetylhexosaminidases (EC 3.2.1.52), which break down oligomers into monomeric N-acetylglucosamine. chula.ac.th While structurally distinct, the hydrolysis of glycosidic linkages involving this compound would follow a similar principle of enzymatic cleavage. The limited accessibility of β-glycosidic bonds within the crystalline structure of some polysaccharides can affect the rate of enzymatic hydrolysis. nih.gov

Modulation of Enzyme Activity (e.g., inhibition mechanisms)

This compound and its derivatives can modulate the activity of certain enzymes, particularly glycosidases, through inhibitory mechanisms. This modulation can have significant effects on carbohydrate metabolism.

2-Acetamido-2-deoxy-D-talopyranose has been identified as a noncompetitive inhibitor of glycosidases. evitachem.combiosynth.comcymitquimica.com In noncompetitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event reduces the enzyme's activity without preventing the substrate from binding to the active site. evitachem.com This mode of inhibition is significant as it can affect the enzymatic cleavage of various glycoconjugates, including glycoproteins and glycolipids. biosynth.com

By inhibiting glycosidases, 2-acetamido-2-deoxy-D-talopyranose can influence carbohydrate metabolism. evitachem.com The breakdown of complex carbohydrates is a crucial step in providing monosaccharides for energy-yielding pathways such as glycolysis. Inhibition of glycosidases can therefore disrupt the normal flow of these metabolic pathways. evitachem.com Furthermore, derivatives of this compound, such as UDP-N-acetyl-L-talosamine, are precursors in the biosynthesis of capsular polysaccharides in pathogenic bacteria, highlighting its importance in bacterial glycoconjugate formation. researchgate.net

Characterization of Biosynthetic Enzymes and Their Roles

The biosynthesis of this compound and its derivatives involves a series of enzymatic reactions catalyzed by specific biosynthetic enzymes. Several of these enzymes have been identified, purified, and their roles have been characterized.

Research into the biosynthesis of 2-acetamido-2,6-dideoxy-l-hexoses in bacteria has led to the identification and characterization of several key enzymes. scispace.comnih.gov In Vibrio cholerae serotype O37, the enzymes WbvB, WbvR, and WbvD are involved in the synthesis of various 2-acetamido-2,6-dideoxy-l-hexoses from the precursor UDP-D-N-acetylglucosamine. scispace.comnih.gov These enzymes have been successfully overexpressed and purified to near homogeneity, allowing for detailed functional analysis. scispace.comnih.gov The purification of these proteins was achieved using methods such as affinity chromatography with HiTrap Chelating columns after high-level expression was induced. scispace.com

In Staphylococcus aureus, the enzymes CapE, CapF, and CapG are responsible for the synthesis of UDP-L-FucNAc, a precursor for capsular polysaccharide type 5. researchgate.netportlandpress.comnih.gov This pathway proceeds through a UDP-2-acetamido-2,6-dideoxy-β-L-talose intermediate. portlandpress.com CapG, specifically, has been identified as the enzyme that catalyzes the final C2-epimerization step to produce UDP-L-FucNAc. portlandpress.comnih.gov The gene encoding CapG has been cloned, and the recombinant protein has been expressed and purified for structural and functional studies. nih.gov

The roles of these enzymes in their respective biosynthetic pathways are summarized in the table below.

EnzymeOrganismRole in Biosynthesis
WbvB Vibrio choleraeA multi-functional enzyme that catalyzes the dehydration at C-4 and C-6, and epimerization at C-5 and C-3 of UDP-D-N-acetylglucosamine to produce UDP-2-acetamido-2,6-dideoxy-l-lyxo-4-hexulose. scispace.comnih.gov
WbvR Vibrio choleraeA C-4 reductase that stereospecifically converts the intermediate from the WbvB reaction to yield UDP-2-acetamido-l-rhamnose. scispace.comnih.gov
WbvD Vibrio choleraeA C-2 epimerase that converts UDP-2-acetamido-l-rhamnose to UDP-2-acetamido-l-quinovose. It can also act on UDP-2-acetamido-2,6-dideoxy-l-talose. scispace.comnih.govresearchgate.net
CapG Staphylococcus aureusCatalyzes the C2-epimerization of UDP-2-acetamido-2,6-dideoxy-β-L-talose to yield the final product UDP-L-FucNAc. portlandpress.comnih.govportlandpress.com

Mechanistic Enzymology of Conversion Steps

The biosynthesis of this compound, often in its nucleotide-activated form, is part of complex bacterial metabolic pathways that produce essential components for cell structures, such as capsular polysaccharides. The enzymatic conversion steps typically start from a common precursor, UDP-D-N-acetylglucosamine (UDP-GlcNAc), and involve a series of mechanistically distinct enzymatic reactions, including epimerization, dehydration, and reduction. nih.gov

Research into the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria has revealed a general pattern of reaction cascades that lead to various sugar configurations, including the talo-configuration (pneumosamine). nih.gov These pathways are distinct from those for 6-deoxy-L-hexoses. nih.gov The conversion process generally involves a multi-functional enzyme that initiates the pathway, followed by stereospecific reductases and epimerases.

A key pathway begins with the conversion of UDP-D-N-acetylglucosamine by a multifunctional enzyme. This initial step involves dehydration at the C-4 and C-6 positions, along with epimerization at C-3 and C-5, to generate a crucial intermediate, UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.gov This keto-sugar intermediate is then a substrate for a C-4 reductase, which stereospecifically reduces the keto group to a hydroxyl group. The specific stereochemical outcome of this reduction determines whether a manno, gluco, galacto, or talo configured sugar is formed.

Following the reduction step, further modification, such as epimerization at the C-2 position, can occur. For instance, an enzyme from Vibrio cholerae, WbvD, has been shown to epimerize UDP-2-acetamido-L-rhamnose (the manno form) to UDP-2-acetamido-L-quinovose (the gluco form). Interestingly, this enzyme was also found to act on UDP-2-acetamido-2,6-dideoxy-L-talose, indicating its role in interconverting these sugar epimers. nih.gov

The mechanisms employed by these enzymes are diverse. Carbohydrate epimerases, which are crucial for these transformations, can operate through several mechanistic strategies. researchgate.net Two prominent mechanisms are:

Deprotonation/Reprotonation: This mechanism involves two nearby amino acid residues in the enzyme's active site that act as a catalytic base and acid. The base abstracts a proton from a carbon atom (e.g., C-2), leading to the formation of an enolate intermediate. The proton is then returned to the opposite face of the molecule by the catalytic acid, resulting in an inversion of stereochemistry. researchgate.net

Transient Oxidation-Reduction: This mechanism utilizes a cofactor, typically NAD⁺, to transiently oxidize the substrate at the carbon center targeted for epimerization. This creates a keto intermediate. The subsequent reduction of this intermediate by NADH, which has repositioned within the active site, can occur from either face, leading to the original sugar or its epimer.

The table below summarizes the key enzymatic steps and their proposed mechanisms in the conversion pathway leading to talosamine derivatives.

Table 1: Enzymatic Steps and Mechanisms in the Biosynthesis of this compound Derivatives

Enzyme/Enzyme Class Substrate Product Mechanistic Highlights
Dehydratase/Epimerase (e.g., WbvB-like enzymes) UDP-D-N-acetylglucosamine UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose Catalyzes a complex reaction involving dehydration at C-4 and C-6, and epimerization at C-3 and C-5. nih.gov
C-4 Reductase UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose UDP-2-acetamido-2,6-dideoxy-L-talose Stereospecific reduction of the C-4 keto group using a hydride donor like NAD(P)H to yield the talo-configuration.

Table 2: List of Mentioned Compounds

Compound Name
This compound
N-acetyltalosamine
Pneumosamine
UDP-D-N-acetylglucosamine
UDP-GlcNAc
2-acetamido-2,6-dideoxy-L-hexoses
6-deoxy-L-hexoses
UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose
UDP-2-acetamido-L-rhamnose
UDP-2-acetamido-L-quinovose

Analytical Methodologies for Research and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural determination of 2-(Acetylamino)-2-deoxy-talose and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbohydrates like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecule's structure, including the configuration of its stereocenters and its conformation in solution. nih.govtandfonline.com

In the context of complex glycoconjugates containing this sugar, such as bacterial O-antigens, NMR is used to determine the sequence of monosaccharides, the position of glycosidic linkages, and the anomeric configurations (α or β). nih.govmdpi.com

1D NMR: The ¹H NMR spectrum provides initial information on the number and type of protons in the molecule. For this compound, key signals include the anomeric proton (H-1), ring protons (H-2 to H-6), and the methyl protons of the N-acetyl group. researchgate.netscispace.com However, severe signal overlap is common in carbohydrate spectra, often requiring 2D techniques for full assignment. nih.gov

2D NMR: A suite of 2D NMR experiments is typically required for complete structural assignment.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton connectivities within the sugar ring. nih.gov

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within a single monosaccharide residue), which is particularly useful for identifying all the protons belonging to a specific sugar unit even when signals overlap. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect protons that are close in space, regardless of whether they are directly bonded. This is critical for determining the sequence of sugars in an oligosaccharide by observing correlations between the anomeric proton of one residue and a proton on the adjacent residue across the glycosidic linkage. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This technique is invaluable for confirming glycosidic linkage positions by showing a correlation between the anomeric proton of one sugar and the linkage-position carbon of the next. mdpi.comnih.gov

Table 1: Application of NMR Techniques for this compound Analysis
NMR ExperimentInformation ProvidedPrimary Use Case
1D ¹H NMRProvides initial proton chemical shifts and coupling constants.Basic structural confirmation and purity check. researchgate.net
2D COSYIdentifies J-coupled protons (e.g., H-1 to H-2, H-2 to H-3).Tracing the connectivity of protons within the sugar ring. nih.gov
2D TOCSYCorrelates all protons within a single sugar residue.Assigning all proton signals for a specific residue, overcoming spectral overlap. nih.gov
2D NOESY/ROESYIdentifies protons close in three-dimensional space.Determining stereochemistry and the sequence of residues in glycoconjugates. mdpi.com
2D HSQCCorrelates protons to their directly attached carbons.Complete assignment of the ¹³C NMR spectrum. nih.gov
2D HMBCIdentifies long-range (2-3 bond) proton-carbon correlations.Confirming glycosidic linkage positions and the sequence of residues. mdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also instrumental in sequencing glycoconjugates that contain this sugar residue. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. nih.govmdpi.com

In the analysis of polysaccharides, MS can determine the mass of the repeating oligosaccharide unit. nih.gov Fragmentation analysis (MS/MS) can further provide sequence information by breaking the glycosidic bonds and revealing the mass of the resulting fragments. High-Resolution Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of the compound and its fragments. mdpi.com

Chromatographic Separation and Analysis in Research

Chromatographic methods are essential for the purification of this compound from synthesis reaction mixtures or biological extracts and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of amino sugars. For this compound, reverse-phase (RP) HPLC can be employed for analysis and purity assessment. sielc.com A typical method might use a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. sielc.com

Furthermore, anion-exchange chromatography, often using Fast Protein Liquid Chromatography (FPLC) systems, is highly effective for separating charged derivatives, such as the biosynthetic precursor UDP-2-acetamido-2,6-dideoxy-L-talose, from other reaction components or epimers. ebi.ac.uk

Table 2: Example HPLC Method for Amino Sugar Analysis
ParameterDescriptionReference
TechniqueReverse-Phase (RP) HPLC sielc.com
Stationary Phase (Column)Newcrom R1 or C18 sielc.com
Mobile PhaseAcetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). sielc.com
DetectionUV detector or Mass Spectrometer (LC-MS). google.com
ApplicationPurity assessment, quantification, and preparative separation for isolation. sielc.com

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged molecules and complex mixtures. In research involving this compound, CE is frequently used to monitor the progress of enzymatic reactions in biosynthetic pathways. scispace.comresearchgate.net

For instance, the enzymatic synthesis of UDP-2-acetamido-2,6-dideoxy-L-talose from its precursor UDP-N-acetyl-D-glucosamine can be analyzed by CE. scispace.comresearchgate.net The technique allows for the separation and quantification of the charged nucleotide-sugar substrate, intermediates, and final product, providing valuable kinetic data and confirming the outcome of the enzymatic conversion. nih.gov

Advanced Methods for Structural Determination of Glycoconjugates Incorporating the Compound

Determining the structure of a complex glycoconjugate, such as a bacterial capsular polysaccharide or lipopolysaccharide O-antigen containing this compound, requires an integrated approach that combines several advanced analytical methods. mdpi.comnih.gov

The typical workflow involves:

Isolation and Purification: The polysaccharide is first isolated from the biological source and purified, often using size-exclusion and/or ion-exchange chromatography.

Chemical Degradation: Controlled chemical reactions are used to break the polysaccharide into smaller, more manageable fragments. Methods include Smith degradation (periodate oxidation followed by reduction and mild hydrolysis) and partial acid hydrolysis. mdpi.com

Compositional Analysis: The constituent monosaccharides are identified and quantified, typically by gas-liquid chromatography (GLC) of their acetylated alditol derivatives. mdpi.com

Spectroscopic and Spectrometric Analysis: The intact polysaccharide and its fragments are then subjected to the comprehensive NMR and MS analyses described above. The combination of data from COSY, TOCSY, NOESY, HSQC, and HMBC experiments allows for the complete assignment of all signals and the determination of the full covalent structure, including the sequence, linkage patterns, and anomeric configurations of all sugar residues. nih.govmdpi.comnih.govmdpi.com This multi-faceted strategy is essential to piece together the full, complex architecture of glycoconjugates that feature the this compound unit.

Biological Roles at the Molecular and Cellular Levels

Role as a Glycan Building Block in Glycoproteins and Glycolipids

2-(Acetylamino)-2-deoxy-talose, also known as N-acetyltalosamine, functions as a crucial intermediate in the biosynthesis of other monosaccharides that are ultimately incorporated into complex glycoconjugates. While it may not be a common terminal sugar, its activated nucleotide sugar form, UDP-2-acetamido-2,6-dideoxy-L-talose, serves as a key precursor.

In certain bacterial biosynthetic pathways, this intermediate is essential for producing other sugar derivatives that become the building blocks of surface polysaccharides. For instance, research on Pseudomonas aeruginosa has identified UDP-2-acetamido-2,6-dideoxy-L-talose as a direct precursor to UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). This conversion is a critical step in synthesizing the building blocks for lipopolysaccharides, a class of glycolipids that are major components of the outer membrane of Gram-negative bacteria. The process involves a series of enzymatic reactions that modify the initial substrate, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), into the talose intermediate, which is then further converted. This role highlights N-acetyltalosamine's importance not as a direct, final component of a glycan chain, but as a pivotal, transient molecule in a larger biosynthetic pathway that produces essential sugars for microbial glycoconjugates.

Contribution to Microbial Cell Surface Structures and O-Antigens

The contribution of this compound to microbial cell surfaces is primarily through its role as a precursor to other sugars found in capsular polysaccharides and the O-antigen of lipopolysaccharides (LPS). These surface structures are vital for bacterial survival, acting as a physical barrier and mediating interactions with the host environment.

In Pseudomonas aeruginosa serotype O11, the biosynthesis of the O-antigen, a component of LPS, depends on the formation of UDP-L-FucNAc. The pathway to this sugar proceeds through a UDP-2-acetamido-2,6-dideoxy-L-talose intermediate. Similarly, this pathway is involved in the synthesis of the type 5 capsular polysaccharide in the bacterium Staphylococcus aureus.

The proposed biosynthetic pathway involves three key enzymes:

WbjB: A bifunctional enzyme that initiates the process through dehydration and epimerization of the starting material, UDP-GlcNAc.

WbjC: Another bifunctional enzyme that catalyzes further epimerization and reduction, leading to the formation of UDP-2-acetamido-2,6-dideoxy-L-talose.

WbjD: An epimerase that performs the final conversion of the talose intermediate into UDP-L-FucNAc, which can then be incorporated into the growing polysaccharide chain.

This metabolic sequence underscores the specific and essential role of the N-acetyltalosamine derivative in producing the complex glycans that constitute the protective outer layers of these pathogenic bacteria.

Cellular Uptake and Processing Mechanisms (non-human clinical)

The specific cellular uptake and processing mechanisms for this compound have not been extensively characterized in the scientific literature. However, insights can be drawn from studies on its more common epimer, N-acetyl-D-glucosamine (GlcNAc), in various biological systems.

In bacteria, the transport of amino sugars is often an active and highly regulated process. For example, Bacillus subtilis utilizes a high-affinity, stereoselective transport system to internalize GlcNAc, which is likely phosphorylated as it enters the cell. In Streptococcus mutans, GlcNAc uptake is mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS). Once inside the cell, these sugars are catabolized to enter central metabolic pathways, such as glycolysis, or used in anabolic pathways for cell wall synthesis.

In eukaryotic cells, the uptake of monosaccharides can occur through various mechanisms, including facilitated diffusion and secondary active transport. However, for some amino sugars lacking a specific transporter, cellular entry may rely on less efficient processes like macropinocytosis. The efficiency of uptake is influenced by the physicochemical properties of the molecule and the specific cell type. Once internalized, N-acetylated sugars can be phosphorylated by kinases and converted into their UDP-sugar derivatives, making them available for incorporation into glycoconjugates. It is plausible that N-acetyltalosamine, upon entering a cell, would be processed through similar phosphorylation and nucleotide activation steps to participate in metabolic pathways.

Impact on Cellular Glycosaminoglycan and Protein Synthesis (in vitro models)

While direct studies on the effects of this compound on glycosaminoglycan (GAG) and protein synthesis are limited, research on structurally related N-acetylated sugar analogs provides valuable insights into potential biological activities. These studies often use in vitro models, such as primary hepatocytes, to investigate how such compounds interfere with cellular metabolic pathways.

Primary hepatocytes are a widely used in vitro system for studying the metabolism of carbohydrates and the synthesis of glycoconjugates, including GAGs and glycoproteins. Research using these cells has shown that certain synthetic analogs of N-acetylated monosaccharides can act as inhibitors of GAG biosynthesis.

For instance, studies on 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose (GlcNAc) and 2-acetamido-2-deoxy-D-galactose (GalNAc), an epimer of talosamine, were conducted in cultured hepatocytes. These experiments measured the incorporation of radiolabeled precursors, such as [³H]glucosamine ([³H]GlcN) and [³⁵S]sulfate ([³⁵S]SO₄) into GAGs, and [¹⁴C]leucine ([¹⁴C]Leu) into proteins. The results demonstrated that these analogs could significantly reduce the synthesis of GAGs. Notably, the 4-deoxy-4-fluoro-GalNAc analog also inhibited protein synthesis, whereas the corresponding GlcNAc analog did not, indicating that subtle structural differences can lead to distinct biological effects.

Table 1: Inhibitory Effects of N-Acetylated Sugar Analogs on Glycoconjugate Synthesis in Hepatocytes
Compound (at 1.0 mM)Inhibition of GAG Synthesis (% of Control)Inhibition of Protein Synthesis (% of Control)Reference
2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose[³H]GlcN: 12% [³⁵S]SO₄: 18%No significant reduction
2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose[³H]GlcN: 1% [³⁵S]SO₄: 9%[¹⁴C]Leu: 57%

Several mechanisms have been proposed to explain how N-acetylated sugar analogs inhibit GAG and protein synthesis. These mechanisms are generally based on the compound's ability to interfere with key metabolic steps.

Competition and Dilution: Some analogs are transported into the cell and phosphorylated, where they can compete with the natural substrates for the enzymes involved in the synthesis of UDP-sugars. This competition, along with the dilution of the intracellular pool of radiolabeled precursors used in experimental assays, can lead to an apparent decrease in GAG synthesis.

Chain Termination: Analogs modified at key hydroxyl groups can be incorporated into a growing GAG chain but prevent further elongation, acting as chain terminators.

UTP Depletion (Uridine Trapping): Certain sugar analogs, upon entering the cell and being converted to their UDP-derivative, cannot be further metabolized. This sequesters UDP in a non-functional form, leading to a depletion of the cellular UTP pool. Since UTP is required for the synthesis of all UDP-sugars and is also essential for RNA synthesis, its depletion can cause a general inhibition of both GAG and protein synthesis.

ATP Depletion: The phosphorylation of some sugar analogs by cellular kinases can be an energy-intensive process. If the analog is preferentially phosphorylated over glucose, it can lead to a significant depletion of cellular ATP, which in turn inhibits energy-dependent processes like GAG chain elongation. researchgate.net

These findings in related compounds suggest that this compound could potentially modulate these pathways, although specific experimental verification is required.

Applications As Biochemical Probes and Research Tools

Utilization as Substrates or Inhibitors in Enzymatic Assays

The utility of 2-(Acetylamino)-2-deoxy-talose in enzymatic assays stems from its role as an analogue of naturally occurring monosaccharides. It can be explored as both a substrate for glycosyltransferases and an inhibitor of glycosidases, enzymes that play crucial roles in the synthesis and degradation of glycoconjugates, respectively.

As a substrate , unprotected 2-acetamido sugars, including derivatives of talose, can serve as glycosyl donors in chemoenzymatic synthesis. nih.gov For instance, they can be converted into oxazoline (B21484) derivatives, which then react with an acceptor molecule under acid catalysis to form 1,2-trans-glycosides. nih.gov This approach allows for the stereoselective formation of glycosidic bonds without the need for extensive protecting group chemistry. nih.gov Glycosyltransferases, the enzymes responsible for building complex glycan structures in vivo, can also recognize and utilize sugar analogues. mdpi.com Kinetic studies of these enzymes with substrates like this compound can provide valuable insights into their substrate specificity and catalytic mechanisms. nih.govnih.gov

As an inhibitor , derivatives of 2-acetamido sugars can act as mimics of the transition state in glycosidase-catalyzed reactions, leading to potent and specific inhibition. researchgate.net For example, N,N,N-trimethyl-D-glucosamine-(1→4)-chitooligosaccharides have been shown to be selective inhibitors of β-N-acetyl-D-hexosaminidases. researchgate.net While specific inhibitory data for this compound is not extensively documented, its structural similarity to other known inhibitors suggests its potential in this area. The inhibition of N-acetyl-beta-D-glucosaminase by lactone derivatives of N-acetylglucosaminic acid has been demonstrated, highlighting the potential for modified amino sugars to act as enzyme inhibitors. nih.gov

The following table summarizes the potential roles of this compound in enzymatic assays:

Design and Application of Fluorinated Analogues as Probes for Molecular Recognition

The replacement of a hydroxyl group with a fluorine atom in a carbohydrate can have minimal steric impact while significantly altering its electronic properties. researchgate.netrsc.org This makes fluorinated carbohydrates excellent probes for studying molecular recognition events, particularly protein-carbohydrate interactions. rsc.orgbohrium.com

The synthesis of multiply fluorinated analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine has been reported, demonstrating the feasibility of creating such probes. nih.gov While the direct synthesis of fluorinated this compound is less documented, the synthesis of 2,3,4-trifluoro analogs of D-talose has been achieved. nih.gov These synthetic strategies can be adapted to produce fluorinated N-acetyl-D-talosamine derivatives.

¹⁹F NMR Spectroscopy is a powerful tool for studying these interactions. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an ideal probe. semanticscholar.org When a fluorinated sugar binds to a protein, changes in the ¹⁹F NMR signal can provide information about the binding event, including affinity and the local environment of the fluorine atom. researchgate.netsemanticscholar.orgnih.gov For example, N-fluoroacetyl-d-glucosamine has been used as a molecular probe to study the structure of lysozyme (B549824) using ¹⁹F NMR. researchgate.net

The design of these probes involves strategically placing the fluorine atom at positions that are critical for interaction with a target protein. By comparing the binding of a series of selectively deoxyfluorinated N-acetyllactosamine analogues to galectins, researchers can map the key hydroxyl groups involved in the binding interaction. researchgate.net

The table below outlines the key aspects of using fluorinated analogues of this compound as molecular probes:

Use in Glycomics and Glycoproteomics Research

Glycomics and glycoproteomics are fields dedicated to the comprehensive study of the entire complement of sugars (glycome) and glycosylated proteins (glycoproteome) in a biological system. nih.govnih.gov These fields rely heavily on advanced analytical techniques, primarily mass spectrometry. nih.gov this compound and its derivatives can be valuable tools in these areas, particularly through metabolic labeling.

Metabolic labeling involves introducing a modified monosaccharide into cells, which is then incorporated into newly synthesized glycans. semanticscholar.org This allows for the specific tracking and identification of these glycans. For instance, azido- or alkyne-modified sugars can be used for bioorthogonal ligation, enabling the attachment of fluorescent tags or affinity probes for visualization and enrichment. semanticscholar.org While the use of azido-N-acetyltalosamine has not been explicitly detailed, the methodology has been successfully applied with other azido (B1232118) sugars like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz). semanticscholar.org

Stable isotope labeling is another powerful technique for quantitative glycomics and glycoproteomics. nih.goveurisotop.com By growing cells in media containing stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled sugars or amino acids, the resulting glycans and proteins will be heavier. eurisotop.com When mixed with a sample from cells grown in normal media, the relative abundance of specific glycans and glycoproteins can be accurately quantified by mass spectrometry. While direct metabolic labeling with isotopically labeled this compound has not been extensively reported, the principles of metabolic labeling suggest its potential utility.

The workflow for a typical metabolic labeling experiment in glycomics is as follows:

Introduction of the probe: A modified version of this compound (e.g., with an azide (B81097) or stable isotope) is introduced to cells in culture.

Metabolic incorporation: The cells' biosynthetic machinery incorporates the modified sugar into cellular glycoconjugates.

Cell lysis and protein/glycan isolation: The cells are lysed, and the glycoproteins or glycans of interest are isolated.

Detection and analysis: The labeled glycans or glycoproteins are detected and analyzed, typically by mass spectrometry, to study their abundance, localization, and dynamics. nih.govresearchgate.net

This approach can provide valuable insights into the roles of specific glycan structures in cellular processes and disease. nih.gov

Compound Index

Future Directions and Research Gaps

Elucidation of Novel Biosynthetic Enzymes and Pathways

While the biosynthesis of the related compound 2-acetamido-2,6-dideoxy-L-talose has been studied in bacteria, the precise enzymatic pathways for 2-(Acetylamino)-2-deoxy-talose are not as well-defined. nih.govresearchgate.net Research has shown that the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in some bacteria originates from UDP-D-N-acetylglucosamine. nih.govnih.gov For instance, in Vibrio cholerae serotype O37, a series of enzymes including WbvB, WbvR, and WbvD are involved in the synthesis of related 2-acetamido-2,6-dideoxy-L-hexoses. nih.govnih.gov

Future research should focus on identifying and characterizing the specific enzymes responsible for the biosynthesis of this compound in various organisms. This includes uncovering novel epimerases, aminotransferases, and acetyltransferases. A deeper understanding of these pathways could enable the development of engineered microorganisms for the sustainable production of this sugar and its derivatives, which are currently accessible primarily through challenging chemical synthesis. nih.govnih.gov

Table 1: Key Research Questions in the Biosynthesis of this compound

Research QuestionPotential Impact
What are the specific enzymes and intermediates in the biosynthetic pathway of UDP-N-acetyl-D-talosamine?Enablement of bio-based production of this compound.
Are there alternative biosynthetic routes in different organisms?Discovery of novel enzyme functionalities and metabolic pathways.
How is the biosynthesis of this compound regulated at the genetic and metabolic levels?Optimization of microbial strains for enhanced production.

Development of Advanced Synthetic Strategies for Complex Glycoconjugates

The chemical synthesis of oligosaccharides and glycoconjugates containing this compound remains a significant challenge due to the need for stereoselective glycosylation and intricate protecting group manipulations. canada.ca While chemoenzymatic methods have shown promise for the synthesis of various glycoconjugates, their application to N-acetyl-D-talosamine-containing structures is still in its infancy. researchgate.netnih.gov The use of glycosyltransferases and endoglycosidases in the synthesis of complex N-glycans offers a potential route for the controlled incorporation of this sugar into larger structures. nih.govmdpi.com

Future efforts should be directed towards the development of more efficient and stereoselective synthetic methodologies. This includes the design of novel glycosyl donors and the discovery or engineering of glycosyltransferases with specificity for this compound. Such advancements would facilitate the synthesis of complex glycoconjugates for structure-activity relationship studies and the development of novel therapeutics and research tools. nih.govbeilstein-journals.org

Mechanistic Insights into Cellular Glycan Processing and Regulation

Currently, there is a significant lack of knowledge regarding the cellular uptake, metabolism, and incorporation of this compound into glycans. It is also unclear how glycans containing this sugar are processed by glycosidases and glycosyltransferases within the cell and how they are recognized by glycan-binding proteins. nih.govresearchgate.net Studies on analogs of 2-acetamido-2-deoxy-D-glucose have shown that modifications to the sugar structure can significantly impact glycoconjugate biosynthesis, but specific data for the talo-isomer is missing. nih.govnih.gov

Future research needs to address these fundamental questions to understand the biological roles of this compound. Key areas of investigation should include its transport across cell membranes, its conversion to a nucleotide-sugar donor, and its competition with other natural sugars in cellular glycosylation pathways. Unraveling these mechanisms will be crucial for interpreting the biological effects of N-acetyl-D-talosamine-containing glycoconjugates and for designing strategies to modulate cellular glycosylation.

Exploration of its Role in Emerging Biological Systems (beyond human clinical applications)

The biological roles of this compound are largely unexplored, particularly in non-human biological systems. While many studies have focused on more common amino sugars like N-acetylglucosamine and N-acetylgalactosamine in bacteria, fungi, and viruses, the presence and function of N-acetyl-D-talosamine in these systems remain to be discovered. nih.gov The recent discovery of giant viruses encoding their own sugar synthesis machinery suggests that novel glycans may play a role in viral life cycles. researchgate.net

Future research should aim to identify and characterize glycoconjugates containing this compound in a broader range of organisms, including archaea, viruses, and microorganisms from diverse environmental niches. Investigating the role of this sugar in host-pathogen interactions, biofilm formation, and cell-cell communication in these systems could reveal novel biological functions and provide new targets for antimicrobial or antiviral therapies. researchgate.netmdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Acetylamino)-2-deoxy-talose in the laboratory?

  • Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., benzoyl or benzylidene groups) to prevent unwanted side reactions during glycosylation. Trichloroacetimidate intermediates (as in related galactopyranose derivatives) are effective for activating the anomeric position, but reaction conditions (e.g., temperature, catalyst) must be optimized to accommodate talose’s C-2 and C-4 stereochemistry . Purification via column chromatography or HPLC is critical, followed by characterization using 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry (MS) to confirm structure and purity .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is influenced by moisture, pH, and temperature. Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon). Avoid prolonged exposure to acidic/basic environments to prevent hydrolysis of the acetamido group. Regular stability assays (e.g., TLC or HPLC monitoring) are recommended to detect degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution MS (HRMS) confirms molecular weight, while 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities, particularly at the C-2 and C-4 positions. Compare spectra with structurally similar compounds like 2-(Acetylamino)-2-deoxy-glucopyranose to identify talose-specific signals .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Employ dynamic NMR experiments to assess rotational barriers or use computational tools (e.g., DFT calculations) to predict chemical shifts. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate side reactions during enzymatic glycosylation of this compound?

  • Methodological Answer : Talose’s axial C-4 hydroxyl group may reduce compatibility with glycosyltransferases optimized for glucose/mannose. Use directed evolution or mutagenesis to engineer enzymes with broader substrate specificity. Pre-screen activity with fluorogenic substrates or microcalorimetry to assess binding efficiency .

Q. How can impurity profiles be systematically analyzed in synthetic batches of this compound?

  • Methodological Answer : Employ HPLC-MS with charged aerosol detection (CAD) to quantify non-UV-active impurities. Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent purity) contributing to by-products like O-acyl or N-acyl impurities, as observed in related acetylamino sugar syntheses .

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